2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C13H17NO3/c1-17-11-7-3-2-6-10(11)12(13(15)16)14-8-4-5-9-14/h2-3,6-7,12H,4-5,8-9H2,1H3,(H,15,16) |
InChI Key |
DNBQLWLQSGOMHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
A direct method involves coupling 2-(2-methoxyphenyl)acetic acid with pyrrolidine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent. This approach, adapted from imidazo[1,2-a]pyridine syntheses, proceeds as follows:
-
Activation of the Carboxylic Acid :
2-(2-Methoxyphenyl)acetic acid is treated with EDCI (3 equiv.) in pyridine or dichloromethane to form an active O-acylisourea intermediate. -
Nucleophilic Attack by Pyrrolidine :
Pyrrolidine (1.3 equiv.) is added to the intermediate, facilitating C–N bond formation at the α-carbon of the acetic acid. -
Work-Up and Purification :
The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography.
Key Data :
Reductive Amination
An alternative route employs reductive amination to introduce the pyrrolidine group. This method, inspired by pyrrolidin-2-one syntheses, involves:
-
Formation of a Keto Intermediate :
2-(2-Methoxyphenyl)acetic acid is converted to its methyl ester, followed by oxidation to α-keto ester using pyridinium chlorochromate (PCC). -
Condensation with Pyrrolidine :
The α-keto ester reacts with pyrrolidine in methanol under acidic conditions (e.g., TosOH) to form an imine intermediate. -
Reduction with Sodium Cyanoborohydride :
The imine is reduced to the secondary amine using NaBH₃CN in acetic acid, yielding the target compound after hydrolysis.
Key Data :
Cyclopropane Ring-Opening Strategies
Donor-acceptor (DA) cyclopropanes offer a novel pathway to construct the pyrrolidine ring. Adapted from MDPI protocols:
-
Synthesis of DA Cyclopropane :
A cyclopropane-1,1-diester bearing a 2-methoxyphenyl group is prepared via Corey–Chaykovsky cyclopropanation. -
Ring-Opening with Ammonia :
The cyclopropane is treated with aqueous ammonia in toluene under reflux, inducing ring-opening to form a γ-amino ester. -
Cyclization and Hydrolysis :
Intramolecular cyclization forms the pyrrolidin-2-one, which is hydrolyzed to the acetic acid derivative using NaOH.
Key Data :
Stereochemical Considerations and Resolution
The central carbon adjacent to the pyrrolidine group is a potential stereogenic center. To achieve enantiopure product:
-
Chiral Auxiliary Approach :
Condensation with (R)-α-methylbenzylamine forms diastereomeric intermediates, separable via silica gel chromatography. -
Catalytic Asymmetric Synthesis :
Use of chiral ligands (e.g., BrettPhos-Pd) in coupling reactions achieves enantiomeric excesses >90% in analogous systems.
Analytical Validation and Characterization
Critical quality control steps include:
-
¹H NMR : Distinct signals for the methoxy group (δ 3.80–3.85 ppm), pyrrolidine protons (δ 2.70–3.10 ppm), and carboxylic acid (δ 12.5 ppm).
-
HPLC : Retention time comparison against reference standards (e.g., 8.2 minutes on C18 column, 70% aqueous acetonitrile).
-
Mass Spectrometry : [M+H]⁺ peak at m/z 236.1 (calculated: 235.28 g/mol).
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, the EDCI method is preferred due to:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur, especially at the acetic acid moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological targets.
Medicine: Potential therapeutic applications, such as anti-inflammatory or analgesic effects.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may interact with hydrophobic pockets, while the pyrrolidinyl group can form hydrogen bonds or ionic interactions. These interactions can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Analogous compounds (e.g., 2-methoxycinnamic acid) show antiviral activity against SARS-CoV-2 helicase . 4-Chlorophenyl (C₁₂H₁₄ClNO₂): Chlorine increases electronegativity, improving binding to hydrophobic enzyme pockets. This analog demonstrated anticancer activity in opioid receptor studies .
- Pyrrolidine Modifications: Hydroxymethyl-pyrrolidine (C₇H₁₃NO₃): The hydroxyl group introduces hydrogen-bonding capacity, enhancing solubility. Used as a reagent in life science research . Unsubstituted Pyrrolidine (C₆H₁₁NO₂): Lacks functional groups for specific interactions, limiting therapeutic utility but serving as a synthetic intermediate .
Enzymatic Inhibition Profiles
- Tyrosinase Inhibition: The parent compound 2-(2-methoxyphenyl)acetic acid exhibits 42.5% inhibition at 4 mM, outperforming 2-(2-hydroxyphenyl)ethanol (8.1%) but underperforming 2-(4-methylphenyl)ethanol (46.7%) . The pyrrolidine substitution in the target compound may alter this activity due to steric or electronic effects.
- The methoxy group in the target compound could enhance similar interactions.
Physicochemical Properties
| Property | This compound | 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)acetic Acid | 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 247.28 | 263.30 | 159.19 |
| LogP (Predicted) | ~2.1 | ~2.8 | ~−0.5 |
| Solubility | Moderate (lipophilic) | Low (hydrophobic) | High (polar groups) |
| Melting Point | Not reported | Not reported | Not reported |
Biological Activity
2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a structural configuration that may influence its pharmacological properties, particularly in neuropharmacology and oncology.
Chemical Structure and Properties
The compound features a pyrrolidine ring connected to a phenylacetic acid moiety with a methoxy group at the ortho position. This unique structure is significant for its biological activity, as the presence of both the pyrrolidine nitrogen and the methoxy-substituted aromatic system can enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 233.28 g/mol |
| LogP | 2.5 |
| Solubility (pH=7.4) | Moderate |
Neuropharmacological Effects
Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions suggest potential applications in treating neurological conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
In vitro studies have shown that derivatives of this compound can inhibit the reuptake of neurotransmitters, thereby enhancing their availability in synaptic clefts. For instance, modifications to the structure have been linked to improved binding affinities for neurotransmitter transporters .
Anticancer Activity
The compound's potential as an anticancer agent has been explored, particularly in relation to its ability to inhibit tubulin polymerization. Similar pyrrolidine derivatives have demonstrated significant activity against cancer cell lines, showing IC50 values in the nanomolar range . For example:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound 22 | MCF-7 | 15 |
| Compound 27 | Medulloblastoma D283 | <10 |
These findings indicate that structural modifications can lead to enhanced anticancer properties, making this class of compounds a promising area for further research .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Antibacterial and Antifungal Properties : Some pyrrolidine derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves interference with cellular processes such as tubulin dynamics or neurotransmitter transport mechanisms, which are critical in both cancer proliferation and neuropharmacological disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)acetic acid, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The compound is synthesized via multi-step protocols, including nucleophilic substitution (e.g., coupling pyrrolidine derivatives with methoxyphenylacetic acid precursors) and catalytic deboronation reactions. Optimization involves Design of Experiments (DOE) to test variables such as temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Reaction progress is monitored using TLC and HPLC, with purification via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Structural confirmation requires:
- NMR : 1H/13C NMR (DMSO-d6 or CDCl3) for functional group analysis, supplemented by 2D COSY and HSQC to resolve stereochemistry.
- X-ray crystallography : Single-crystal diffraction (e.g., orthorhombic Pna21 space group) to determine bond angles and spatial arrangement .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (±0.001 Da tolerance) .
Q. What in vitro assays are suitable for initial screening of biological activity, particularly regarding receptor binding affinity?
- Methodological Answer : Use radioligand displacement assays (e.g., with 3H-labeled ligands) on HEK-293 cells expressing target receptors like GPCRs. Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd), while Isothermal Titration Calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS). Computational docking (AutoDock Vina) predicts binding modes to prioritize targets .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict reaction pathways and optimize enantioselective synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify stereochemical bottlenecks. Molecular Dynamics (MD) simulations model solvent effects on enantioselectivity. Integrate these with high-throughput experimentation (HTE) using chiral catalysts (e.g., BINOL-derived phosphoric acids). The ICReDD framework combines quantum calculations and experimental feedback to refine conditions .
Q. What strategies resolve contradictions between computational predictions and experimental results in pharmacological studies?
- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR vs. ITC) to exclude false positives. Replicate experiments under varied conditions (pH, ionic strength). Apply systematic comparison frameworks (e.g., parameter sweeps for binding affinity) to identify confounding variables. Use Bayesian statistics to reconcile discrepancies between in silico and in vitro data .
Q. What advanced reactor designs improve yield in large-scale academic synthesis while maintaining stereochemical integrity?
- Methodological Answer : Continuous flow reactors with immobilized chiral catalysts (e.g., Pd/C or Ru-based systems) enhance mixing and reduce side reactions. In-line FTIR monitors intermediate formation, while Dean-Stark traps remove byproducts. Reference CRDC guidelines for scalable reactor configurations (e.g., packed-bed vs. microfluidic systems) .
Q. How can structure-activity relationship (SAR) studies be designed to systematically evaluate substituent effects on pharmacological activity?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., halogenation at the methoxy group or pyrrolidine N-alkylation). Use multivariate analysis (PLS regression) to correlate steric/electronic descriptors (Hammett σ, LogP) with IC50 values. High-throughput screening (384-well plates) identifies lead compounds, validated by dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
